methylmalonyl-CoA

Descripción general

Descripción

El metilmalonil-CoA es un tioéster que consiste en coenzima A unida al ácido metilmalónico. Este compuesto es crucial en el metabolismo de ciertos aminoácidos y ácidos grasos con un número impar de carbonos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El metilmalonil-CoA se sintetiza a partir de propionil-CoA y bicarbonato mediante la acción de la enzima propionil-CoA carboxilasa . Esta reacción requiere biotina como cofactor y ocurre en las mitocondrias. Las condiciones de reacción típicamente implican un pH de alrededor de 7.0 y una temperatura de 37 °C .

Métodos de Producción Industrial

La producción industrial de metilmalonil-CoA no es común debido a su papel biológico específico y la complejidad de su síntesis. Puede producirse en entornos de laboratorio utilizando tecnología de ADN recombinante para expresar las enzimas necesarias en sistemas bacterianos o de levadura .

Análisis De Reacciones Químicas

Tipos de Reacciones

El metilmalonil-CoA experimenta varios tipos de reacciones, que incluyen:

Isomerización: Se convierte en succinil-CoA mediante la enzima metilmalonil-CoA mutasa.

Epimerización: La enzima metilmalonil-CoA epimerasa convierte D-metilmalonil-CoA en L-metilmalonil-CoA.

Reactivos y Condiciones Comunes

Propionil-CoA y Bicarbonato: Utilizados en la síntesis inicial de metilmalonil-CoA.

Adenosilcobalamina (Vitamina B12): Requerida como cofactor para la conversión de metilmalonil-CoA en succinil-CoA.

Principales Productos Formados

Succinil-CoA: Formado a partir de la isomerización de metilmalonil-CoA.

L-Metilmalonil-CoA: Formado a partir de la epimerización de D-metilmalonil-CoA.

Aplicaciones Científicas De Investigación

Biochemical Role in Metabolism

Methylmalonyl-CoA serves as an intermediate in the metabolism of branched-chain amino acids (valine, isoleucine, and leucine) and odd-chain fatty acids. The enzyme this compound mutase catalyzes the conversion of this compound to succinyl-CoA, a critical step in energy production and metabolic regulation.

Key Enzymatic Reactions:

- This compound Mutase : This enzyme requires adenosylcobalamin (a form of vitamin B12) as a cofactor to facilitate the isomerization of this compound to succinyl-CoA. Deficiencies in this enzyme lead to methylmalonic acidemia, a serious metabolic disorder characterized by elevated levels of methylmalonic acid in the blood .

Clinical Implications

Elevated levels of methylmalonic acid are indicative of various metabolic disorders, most notably methylmalonic acidemia. This condition can result from genetic mutations affecting the enzyme's activity or deficiencies in vitamin B12.

Case Studies:

- Methylmalonic Acidemia : A study involving fibroblast extracts from patients with this condition demonstrated significantly reduced activity of this compound mutase when compared to controls . The identification of responsive and non-responsive fibroblast lines provides insight into patient-specific treatment strategies.

- Neurotoxicity : Methylmalonic acid has been shown to inhibit succinate dehydrogenase, leading to neuronal injury under conditions such as cerebral ischemia. This highlights the potential neurotoxic effects associated with elevated methylmalonic acid levels .

Therapeutic Applications

Research is ongoing into potential therapies aimed at correcting metabolic dysfunctions associated with this compound metabolism.

Innovative Approaches:

- Cell Transplantation : Experimental studies using fetal liver cell transplantation in mouse models have shown promise in reducing blood levels of methylmalonic acid. This approach aims to restore normal enzyme function and metabolic balance .

- Chaperone Therapy : Investigations into chemical chaperones that stabilize mutant forms of this compound mutase have been proposed as a therapeutic strategy for patients who do not respond to conventional treatments .

Genetic and Genomic Insights

The genetic basis for disorders related to this compound metabolism has been extensively studied. Mutations in the gene encoding this compound mutase can lead to varying degrees of enzyme deficiency.

Genomic Studies:

Mecanismo De Acción

El metilmalonil-CoA ejerce sus efectos principalmente a través de su conversión a succinil-CoA mediante la enzima metilmalonil-CoA mutasa . Esta reacción es una isomerización reversible que requiere adenosilcobalamina (una forma de vitamina B12) como cofactor . La conversión es crucial para la entrada de propionil-CoA en el ciclo del ácido tricarboxílico, jugando así un papel significativo en la producción de energía y los procesos metabólicos .

Comparación Con Compuestos Similares

Compuestos Similares

Propionil-CoA: Un precursor en la síntesis de metilmalonil-CoA.

Succinil-CoA: El producto de la isomerización de metilmalonil-CoA.

Etilmalonil-CoA: Involucrado en vías metabólicas similares y tiene una estructura similar.

Singularidad

El metilmalonil-CoA es único debido a su papel específico en el metabolismo de los ácidos grasos de cadena impar y ciertos aminoácidos . Su conversión a succinil-CoA es un paso crítico en el ciclo del ácido tricarboxílico, lo que lo distingue de otros compuestos similares .

Actividad Biológica

Methylmalonyl-CoA (MMA-CoA) is a critical intermediate in various metabolic pathways, particularly in the catabolism of certain amino acids and odd-chain fatty acids. Its biological activity is primarily mediated through the enzyme this compound mutase (MCM), which catalyzes the conversion of this compound to succinyl-CoA. This process is essential for energy production and the synthesis of various biomolecules. The following sections detail the biological functions, enzymatic mechanisms, and clinical implications associated with this compound.

This compound Mutase (MCM)

MCM is a vitamin B12-dependent enzyme that plays a pivotal role in the metabolism of this compound. The reaction catalyzed by MCM involves the isomerization of L-methylmalonyl-CoA to succinyl-CoA, utilizing adenosylcobalamin (AdoCbl) as a cofactor. This reaction is crucial for the metabolism of branched-chain amino acids (valine, isoleucine, methionine, and threonine) and odd-chain fatty acids, linking these substrates to the tricarboxylic acid (TCA) cycle for energy production .

The mechanism by which MCM operates involves radical generation from AdoCbl, facilitating the rearrangement of carbon skeletons in the substrate. Structural studies have revealed that MCM exists as a heterodimer composed of large and small subunits, which together form a complex that binds both acyl-CoA and coenzyme B12 . The enzyme's structural characteristics have been elucidated through crystallography, providing insights into its catalytic mechanism and interactions with substrates .

Table 1: Key Characteristics of this compound Mutase

| Characteristic | Details |

|---|---|

| Enzyme Type | Isomerase |

| Cofactor | Adenosylcobalamin (vitamin B12) |

| Substrates | L-methylmalonyl-CoA |

| Products | Succinyl-CoA |

| Biological Importance | Energy production; amino acid metabolism |

Methylmalonic Acidemia

Deficiencies in MCM can lead to methylmalonic acidemia (MMA), a metabolic disorder characterized by the accumulation of methylmalonic acid in the body. This condition arises from mutations in the gene encoding MCM, leading to impaired enzyme function and resulting in severe metabolic disturbances . Clinical manifestations include developmental delays, neurological deficits, and metabolic crises.

Role of Vitamin B12

Vitamin B12 deficiency significantly affects MCM activity, resulting in elevated levels of this compound and its degradation product, methylmalonic acid. In clinical settings, monitoring vitamin B12 levels is crucial for managing patients at risk for MMA due to dietary insufficiencies or malabsorption syndromes .

Case Studies

- Case Study: MMA Diagnosis

- A 5-year-old patient presented with developmental delays and metabolic acidosis. Genetic testing revealed a mutation in the MCM gene. Treatment included vitamin B12 supplementation, leading to normalization of metabolic markers.

- Case Study: Dietary Intervention

- An adult patient with MMA due to dietary deficiency responded positively to a diet rich in vitamin B12 sources. Monitoring showed decreased levels of methylmalonic acid post-intervention.

Research Findings

Recent studies have explored the structural biology of MCM and its interaction with accessory proteins such as MMAA, which aids in stabilizing the enzyme and preventing its inactivation . Further research has indicated that variations in dietary intake of vitamin B12 can significantly influence the activity of MCM and subsequent metabolic pathways involving this compound.

Future Directions

Ongoing research aims to better understand the regulatory mechanisms governing MCM activity and its implications for metabolic health. Advanced techniques such as cryo-electron microscopy are being employed to visualize enzyme-substrate interactions at unprecedented resolutions.

Propiedades

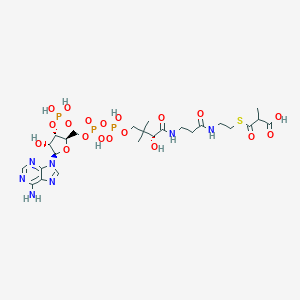

IUPAC Name |

3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methyl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N7O19P3S/c1-12(23(37)38)24(39)55-7-6-27-14(33)4-5-28-21(36)18(35)25(2,3)9-48-54(45,46)51-53(43,44)47-8-13-17(50-52(40,41)42)16(34)22(49-13)32-11-31-15-19(26)29-10-30-20(15)32/h10-13,16-18,22,34-35H,4-9H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,43,44)(H,45,46)(H2,26,29,30)(H2,40,41,42)/t12?,13-,16-,17-,18+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZFOKIKEPGUZEN-FBMOWMAESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N7O19P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

867.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264-45-5 | |

| Record name | Methylmalonyl-CoA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylmalonyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264455 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.